REACTION_SMILES
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[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:15][cH:16]1.[S:17]([Cl:18])([Cl:19])=[O:20]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[Cl:19])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCCC(=O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Cl)CCCCC(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |